1-乙基-3-羟基脲

描述

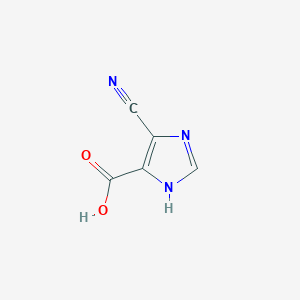

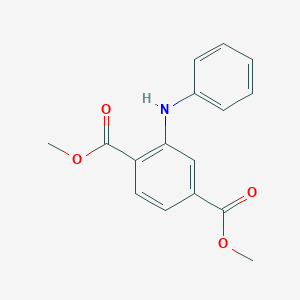

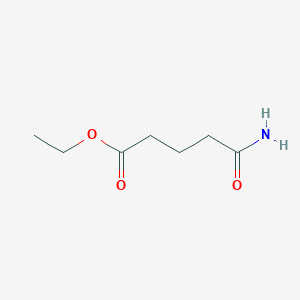

“1-Ethyl-3-hydroxyurea” is a chemical compound with the molecular formula C3H8N2O2 . Its molecular weight is 104.11 . It is related to hydroxyurea, a well-known genotoxic agent .

Synthesis Analysis

A method for synthesizing hydroxyurea and its polymers has been developed. The method involves transforming locally available cheap raw materials (biuret) into ethyl allophone, then to ethyl carbamate, and finally to hydroxyurea by its reaction with hydroxylamine hydrochloride .

科学研究应用

分析检测和定量

1-乙基-3-羟基脲,通常称为羟基脲,用于各种分析方法中。一项值得注意的应用是使用气相色谱-质谱法 (GC-MS) 测定血清、血浆或尿液等生物样品中的羟基脲。此技术涉及提取、衍生化和针对校准物进行定量,展示了其在临床和药理学研究中的实用性 (Scott, Neville, & Garg, 2010)。

镰状细胞病管理

羟基脲在治疗镰状细胞病 (SCD) 中的功效已得到充分证实。它已被证明可以降低血浆内皮素-1 水平,这是导致 SCD 并发症的一个因素。该药物在减少循环内皮素-1(一种血管收缩刺激物)中的作用增加了其在 SCD 管理中的有益效果 (Lapouméroulie 等人,2005)。

用于药物鉴定的定性分析

羟基脲的定性分析对于验证其纯度和同一性至关重要,尤其是在药物制剂中。为此,采用了红外和紫外光谱技术以及薄层色谱。这种分析严谨性确保了该药物在临床使用中的稳定性和有效性 (Santos 等人,2020)。

对基因表达的影响

研究表明,羟基脲会影响基因表达。例如,已经研究了其对原发性血小板增多症和真性红细胞增多症中 PRV-1 表达的影响,揭示了其作为治疗作用的一部分对基因调控的影响 (Johansson 等人,2004)。

分子对接和量子化学分析

羟基脲及其衍生物通过分子对接和量子化学分析进行研究。这些研究有助于了解分子结构及其潜在的生物活性,这对于开发新的治疗应用至关重要 (Charanya 等人,2018)。

化疗中的细胞杀伤机制

羟基脲作为核苷酸还原酶的抑制剂的作用及其细胞杀伤机制是化疗中的一个关键研究领域。它诱导 DNA 损伤、氧化应激和细胞死亡的能力,特别是在癌症治疗中,是一个持续的研究领域 (Singh & Xu, 2016)。

作用机制

Target of Action

The primary target of 1-Ethyl-3-hydroxyurea, a derivative of hydroxyurea, is the enzyme ribonucleotide reductase . This enzyme plays a crucial role in DNA synthesis by converting ribonucleotides to deoxyribonucleotides .

Mode of Action

1-Ethyl-3-hydroxyurea interacts with its target by inhibiting the activity of ribonucleotide reductase . This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, effectively halting the cell cycle at the G1/S phase . This mechanism also has radiation sensitizing activity by maintaining cells in the G1 phase and interfering with DNA repair .

Biochemical Pathways

The action of 1-Ethyl-3-hydroxyurea affects the DNA synthesis pathway. By inhibiting ribonucleotide reductase, it disrupts the production of deoxyribonucleotides, essential building blocks for DNA replication . This disruption can lead to cell cycle arrest and potential cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Hydroxyurea is well absorbed after oral administration . It is metabolized in the liver and excreted in urine . The half-life of hydroxyurea is approximately 1.9 to 3.9 hours . These properties may impact the bioavailability and efficacy of 1-Ethyl-3-hydroxyurea.

Result of Action

The molecular and cellular effects of 1-Ethyl-3-hydroxyurea’s action include the disruption of DNA synthesis and potential cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells, making it a potential candidate for antineoplastic therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-3-hydroxyurea. For instance, storage temperature can affect the stability of the compound . Furthermore, the compound’s effectiveness can be influenced by the physiological environment, including the presence of other drugs, the patient’s metabolic state, and disease-specific factors .

未来方向

Future research directions to optimize hydroxyurea therapy, a related compound, include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Similar future directions could be applicable for “1-Ethyl-3-hydroxyurea”.

生化分析

Biochemical Properties

1-Ethyl-3-hydroxyurea, similar to hydroxyurea, is known to inhibit ribonucleotide reductase, which causes a depletion of the deoxyribonucleotide pool and dramatically reduces cell proliferation . This interaction with enzymes and proteins plays a significant role in biochemical reactions.

Cellular Effects

1-Ethyl-3-hydroxyurea can have profound effects on various types of cells and cellular processes. For instance, hydroxyurea can induce cellular senescence in both healthy and transformed cells in vitro, in part, because of increased reactive oxygen species (ROS) . It’s plausible that 1-Ethyl-3-hydroxyurea may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Studies on hydroxyurea suggest that it has rapid absorption, distribution, and clearance . It’s possible that 1-Ethyl-3-hydroxyurea may have similar characteristics, including stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on 1-Ethyl-3-hydroxyurea in animal models are lacking, research on hydroxyurea suggests that it can have varying effects at different dosages . It’s plausible that 1-Ethyl-3-hydroxyurea may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

Hydroxyurea is known to induce the eNOS-cGMP pathway in endothelial cells . It’s possible that 1-Ethyl-3-hydroxyurea may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Transport and Distribution

Research suggests that hydroxyurea is a substrate for specific solute carrier transporters, including organic cation/carnitine transporters and organic anion transporting polypeptides . These transporters could potentially play a role in the transport and distribution of 1-Ethyl-3-hydroxyurea within cells and tissues.

属性

IUPAC Name |

1-ethyl-3-hydroxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNKYXWTZJASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205716 | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-11-2 | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005710112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[(1-oxododecyl)oxy]-](/img/structure/B3053869.png)

![2-[(E)-3-phenylprop-2-enyl]butanedioic acid](/img/structure/B3053876.png)